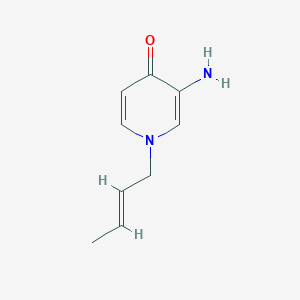
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one is a heterocyclic compound that features a pyridine ring with an amino group and a butenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The specific steps are as follows:
Condensation Reaction: An aldehyde (such as crotonaldehyde) reacts with a β-keto ester (such as ethyl acetoacetate) in the presence of ammonia.
Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.
Amination: The resulting compound is then aminated to introduce the amino group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or piperidine compounds.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the dihydropyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-2-one: Similar structure but with the amino group at a different position.
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-6-one: Another positional isomer.
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-5-one: Yet another positional isomer.
Uniqueness
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-amino-1-[(E)-but-2-enyl]pyridin-4-one |
InChI |
InChI=1S/C9H12N2O/c1-2-3-5-11-6-4-9(12)8(10)7-11/h2-4,6-7H,5,10H2,1H3/b3-2+ |
InChI-Schlüssel |
LGPSSYZDVMTCJK-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CN1C=CC(=O)C(=C1)N |
Kanonische SMILES |
CC=CCN1C=CC(=O)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



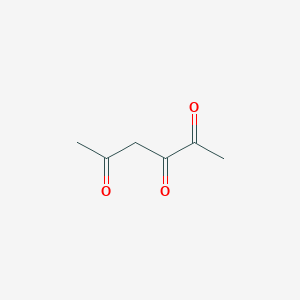
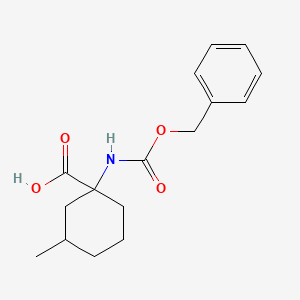
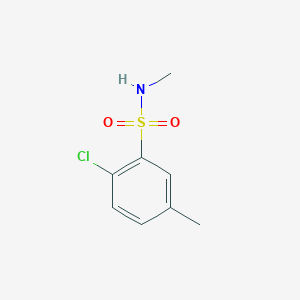
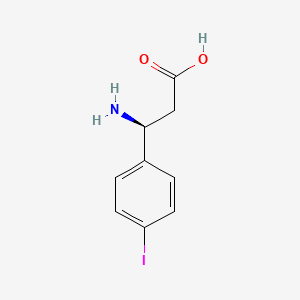
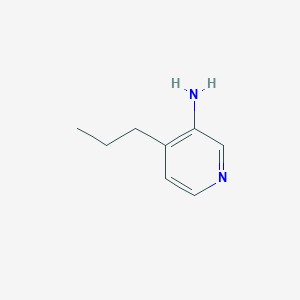
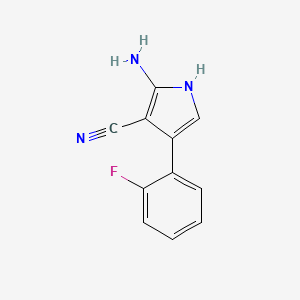
![2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13300476.png)
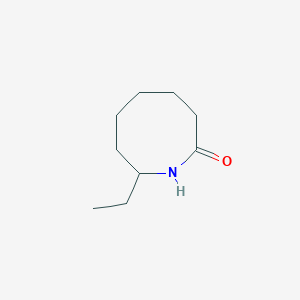
![5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13300485.png)
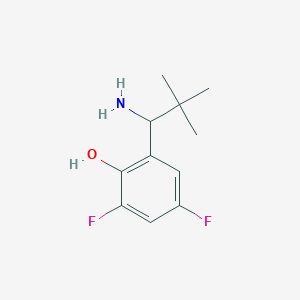

amine](/img/structure/B13300509.png)

